molecular formula C8H5BrClF3N2O B1464924 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide CAS No. 1247543-07-2

5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide

Cat. No.: B1464924
CAS No.: 1247543-07-2
M. Wt: 317.49 g/mol
InChI Key: PESOTLNQCHEEDO-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide is a chemical compound with the molecular formula C8H6BrClF3N2O It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chloronicotinic acid and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed to hydrolyze the amide bond.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamide derivatives, while hydrolysis will produce 5-bromo-2-chloronicotinic acid and 2,2,2-trifluoroethylamine.

Scientific Research Applications

5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives have shown promise.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloronicotinamide: Lacks the trifluoroethyl group, which may affect its chemical properties and biological activity.

    2-Chloro-N-(2,2,2-trifluoroethyl)-nicotinamide: Lacks the bromine atom, which may influence its reactivity and interactions.

    5-Bromo-N-(2,2,2-trifluoroethyl)-nicotinamide:

Uniqueness

5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide is unique due to the presence of both bromine and chlorine atoms, as well as the trifluoroethyl group. These features contribute to its distinct chemical properties and potential for diverse applications in scientific research.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3N2O/c9-4-1-5(6(10)14-2-4)7(16)15-3-8(11,12)13/h1-2H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESOTLNQCHEEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)NCC(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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